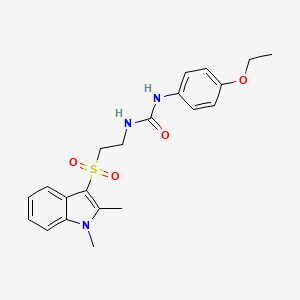
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-ethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound classified within the urea derivatives. This compound exhibits a complex structure that includes an indole moiety, a sulfonyl group, and an ethoxyphenyl substituent. Its molecular formula is C20H23N3O3S, with a molecular weight of approximately 401.5 g/mol. The unique structural features of this compound suggest potential pharmacological activities, particularly in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds similar to this compound show significant biological activities, particularly as antimicrobial agents. For instance:
- Antibacterial Activity : Studies have demonstrated that related compounds possess activity against various Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness of these compounds often surpasses that of clinically used antibiotics .
- Antifungal Activity : Some derivatives have shown promising antifungal properties, indicating potential applications in treating fungal infections .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including:
- Enzyme Inhibition : Similar compounds have been reported to inhibit extracellular signal-regulated kinase (ERK), a key player in cell proliferation and survival pathways. This inhibition suggests potential applications in cancer therapy.
Cytotoxicity
The cytotoxic profiles of these compounds have also been evaluated. For example:
- Compounds were tested against various cancer cell lines, demonstrating selective cytotoxicity while exhibiting minimal effects on normal cells. This selectivity is crucial for developing effective cancer therapies .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of a series of urea derivatives against clinical isolates of MRSA and other resistant strains. The results indicated that certain derivatives exhibited MIC values comparable to or better than standard treatments, highlighting their potential as new antibacterial agents .
Case Study 2: Antifungal Activity Assessment
In another investigation, the antifungal activities of related compounds were assessed against common fungal pathogens. The results revealed that some derivatives not only inhibited fungal growth but also demonstrated fungicidal properties at lower concentrations than traditional antifungal medications .
Research Findings Summary Table
| Compound | Activity Type | Target Pathogen/Cell Line | MIC (µg/mL) | Notes |
|---|---|---|---|---|
| 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorophenyl)urea | Antibacterial | MRSA | 0.5 | Effective against resistant strains |
| 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea | Antifungal | Candida albicans | 125 | Exhibited superior activity compared to fluconazole |
| Similar Indole Derivatives | Cytotoxicity | Various Cancer Cell Lines | Varies (10–100) | Selective cytotoxicity observed |
科学研究应用
Anticancer Activity
Research indicates that compounds similar to 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-ethoxyphenyl)urea exhibit significant anticancer properties. Specifically, studies have shown that such compounds can inhibit the extracellular signal-regulated kinase (ERK), a critical player in cell proliferation and survival pathways. This inhibition suggests potential applications in cancer therapy, targeting malignancies characterized by aberrant ERK signaling.
Antimycobacterial Activity
The compound has been investigated for its antimycobacterial properties, particularly against Mycobacterium tuberculosis (Mtb). Similar derivatives have shown low cytotoxicity while maintaining efficacy against Mtb, indicating that they could serve as promising candidates for tuberculosis treatment .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multiple reaction steps that require precise control of conditions to ensure high yields and purity. The structure-activity relationship (SAR) studies highlight that modifications in the phenyl substituents can significantly influence biological activity, suggesting avenues for optimizing efficacy through chemical alterations .
Case Study 1: ERK Inhibition
In a study focusing on the inhibition of ERK pathways, various derivatives of the compound were synthesized and tested. The results indicated that specific modifications to the sulfonamide and phenyl groups enhanced binding affinity to ERK proteins, demonstrating competitive inhibition against ATP binding sites. This finding underscores the therapeutic potential of these compounds in treating cancers driven by ERK signaling abnormalities.
Case Study 2: Antitubercular Activity
Another investigation assessed a series of sulfonate esters linked to isoniazid derivatives, including those structurally similar to this compound. These derivatives were evaluated for their antimycobacterial activity against various strains of Mtb. The study revealed promising results with several compounds exhibiting low minimum inhibitory concentrations (MICs), suggesting their viability as antitubercular agents .
属性
IUPAC Name |
1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-28-17-11-9-16(10-12-17)23-21(25)22-13-14-29(26,27)20-15(2)24(3)19-8-6-5-7-18(19)20/h5-12H,4,13-14H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVQQLNJBSRTKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














